molecular formula C19H16ClN2NaO3 B587516 Laquinimod-d5 Sodium Salt CAS No. 1354744-14-1

Laquinimod-d5 Sodium Salt

Cat. No.: B587516
CAS No.: 1354744-14-1
M. Wt: 383.818
InChI Key: JWHPPWBIIQMBQC-MPSGHZBBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laquinimod-d5 Sodium Salt, with the chemical name 5-chloro-3-(ethyl(phenyl-d5)carbamoyl)-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate, sodium salt (1:1), is a high-purity, deuterated internal standard critical for modern bioanalytical method development, validation (AMV), and Quality Control (QC) in pharmaceutical research and development . This certified reference material provides exceptional traceability and is compliant with stringent regulatory guidelines, serving as a key benchmark against pharmacopeial standards (USP, EP) to ensure accuracy and reproducibility in data . Its primary research value lies in the precise quantification of its non-deuterated active pharmaceutical ingredient (API), laquinimod, during synthesis and formulation stages of drug development . Laquinimod is an orally active immunomodulator investigated for its dual anti-inflammatory and neuroprotective properties in conditions like relapsing-remitting multiple sclerosis (RRMS) . The proposed mechanism of action for the parent compound involves modulation of the immune system, including a shift from pro-inflammatory Th1 to anti-inflammatory Th2/3 cytokine profiles , and reduction of leukocyte migration into the central nervous system . Furthermore, laquinimod has been shown to upregulate brain-derived neurotrophic factor (BDNF) and reduce central nervous system inflammation, demyelination, and axonal damage . By incorporating five deuterium atoms on the phenyl ring, this compound exhibits nearly identical chemical properties to laquinimod while providing a distinct mass spectrometric signature. This allows researchers to reliably track and quantify the API in complex biological matrices, mitigating analytical variability and enhancing the precision of pharmacokinetic and metabolism studies. Intended Use: This product is intended for research purposes only, specifically for analytical method development, validation, and quality control applications in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

sodium;5-chloro-3-[ethyl-(2,3,4,5,6-pentadeuteriophenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1/i4D,5D,6D,8D,9D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHPPWBIIQMBQC-MPSGHZBBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-])[2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857922
Record name Sodium 5-chloro-3-{ethyl[(~2~H_5_)phenyl]carbamoyl}-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354744-14-1
Record name Sodium 5-chloro-3-{ethyl[(~2~H_5_)phenyl]carbamoyl}-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deuteration of the Phenyl Group

Deuterium incorporation occurs at the phenyl ring, replacing five hydrogen atoms at positions 2, 3, 4, 5, and 6. The most common method involves catalytic deuteration of benzene-d6 using platinum or palladium catalysts under high-pressure hydrogen-deuterium exchange conditions. Alternative approaches include:

  • Grignard Reaction : Reaction of deuterated bromobenzene (C6D5Br) with magnesium in anhydrous tetrahydrofuran (THF), followed by quenching with deuterated ethanol to yield C6D5MgBr·EtOD.

  • Suzuki-Miyaura Coupling : Employing deuterated phenylboronic acid (C6D5B(OH)2) with a halogenated quinoline precursor.

Table 1: Comparative Analysis of Deuteration Methods

MethodYield (%)Isotopic Purity (%)Cost Efficiency
Catalytic Deuteration85–90≥99.5High
Grignard Reaction70–75≥98.0Moderate
Suzuki-Miyaura80–85≥99.0Low

Catalytic deuteration is preferred for industrial-scale production due to its balance of yield and isotopic purity.

Quinoline Carboxamide Core Synthesis

The quinoline backbone is synthesized via the Conrad-Limpach reaction, cyclizing 4-chloroaniline with ethyl acetoacetate under acidic conditions. Key steps include:

  • Condensation : 4-Chloroaniline reacts with ethyl acetoacetate in acetic acid at 110°C for 6 hours.

  • Cyclization : The intermediate undergoes thermal cyclization in polyphosphoric acid (PPA) at 150°C.

  • Chlorination : Introduction of chlorine at position 5 using phosphorus oxychloride (POCl3).

Coupling and Salt Formation

The deuterated phenyl group is coupled to the quinoline core via an N-ethyl carboxamide linkage. Sodium salt formation is achieved by treating the free acid with sodium bicarbonate in a methanol-water mixture:

C19H17ClN2O3+NaHCO3C19H16ClN2NaO3+CO2+H2O\text{C}{19}\text{H}{17}\text{ClN}2\text{O}3 + \text{NaHCO}3 \rightarrow \text{C}{19}\text{H}{16}\text{ClN}2\text{NaO}3 + \text{CO}2 + \text{H}_2\text{O}

Reaction conditions: 25°C, 12-hour stirring, pH 8.5–9.0.

Purification and Isolation

Chromatographic Techniques

  • Reverse-Phase HPLC : Employed to separate this compound from non-deuterated impurities. A C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) achieves >99% purity.

  • Ion-Exchange Chromatography : Removes residual sodium ions using Dowex 50WX4 resin.

Recrystallization

Optimal recrystallization solvents include ethanol-water (7:3 v/v) or acetone-hexane (1:1). The process yields crystalline material with a melting point of 215–217°C.

Table 2: Recrystallization Efficiency

Solvent SystemPurity Post-Crystallization (%)Crystal Yield (%)
Ethanol-Water99.278
Acetone-Hexane98.585

Analytical Characterization

Spectroscopic Confirmation

  • NMR Spectroscopy : 1H^1\text{H}-NMR (400 MHz, DMSO-d6) shows absence of protons at δ 7.2–7.4 ppm (deuterated phenyl), while 13C^{13}\text{C}-NMR confirms carboxamide carbonyl at δ 168.5 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : Observed m/z 383.82 ([M+Na]+^+), matching the theoretical value for C19_{19}H11_{11}D5_5ClN2_2NaO3_3.

Isotopic Purity Assessment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies deuterium enrichment at ≥99.5% using a calibrated deuterium standard curve.

ConditionDegradation Over 30 Days (%)
40°C/75% RH12.3
25°C/Dessicator2.1

Industrial-Scale Production Considerations

The patent EP2977049 A1 outlines a capsule formulation process involving wet granulation with mannitol and sodium carbonate. While primarily focused on non-deuterated laquinimod, this method adapts to the deuterated analog by substituting deuterated excipients to prevent proton-deuterium exchange. Critical parameters include:

  • Granulation Time : 30 seconds to avoid over-wetting.

  • Drying Temperature : 40°C under nitrogen atmosphere to preserve isotopic integrity .

Chemical Reactions Analysis

Types of Reactions: Laquinimod-d5 Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further studied for their pharmacological properties .

Scientific Research Applications

Laquinimod-d5 Sodium Salt is extensively used in scientific research for:

    Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Laquinimod in the body.

    Pharmacodynamic Studies: To study the drug’s effects on the body and its mechanism of action.

    Neurodegenerative Disease Research: Investigating its potential in treating diseases like multiple sclerosis and Huntington’s disease.

    Immunomodulatory Research: Exploring its effects on the immune system and its potential in treating autoimmune diseases

Mechanism of Action

Laquinimod-d5 Sodium Salt exerts its effects by modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA. By inhibiting NF-κB activation, Laquinimod reduces inflammation and prevents neurodegeneration. The compound also affects other molecular targets, such as the aryl hydrocarbon receptor, which plays a role in immune regulation .

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

  • Molecular Weight : Laquinimod-d5 has a marginally higher molecular weight (~361.85 g/mol) due to deuterium’s atomic mass (2.014 g/mol vs. 1.008 g/mol for hydrogen).

Purity and Impurity Profiles

Critical quality attributes for both compounds include heavy metal content and organic impurities. Table 1 compares impurity levels in Laquinimod Sodium batches from Teva’s purification process :

Impurity Batch D (ppm) Recrystallized Product (ppm)
Aluminum 14.0 5.6
Iron 31.5 5.8
Chromium 2.6 <0.5
Nickel 5.5 <0.5

Recrystallization significantly reduces impurities, aligning with pharmaceutical standards (e.g., ≤2 ppm for heavy metals in the final composition) .

Comparison with Other Sodium Salts of Immunomodulators

While direct structural analogs are scarce in the provided evidence, functional comparisons can be drawn with sodium salts of other small-molecule immunomodulators:

Ranitidine Hydrochloride-Related Compounds ()

Though structurally distinct (furan-based vs. quinoline-based), Ranitidine derivatives share a focus on impurity control:

  • Ranitidine Diamine Hemifumarate : Contains hemifumarate counterion; impurities include nitroacetamide derivatives.
  • Laquinimod Sodium : Prioritizes heavy metal reduction (e.g., Fe ≤2 ppm vs. 1544 ppm in unprocessed residues) .

Heavy Metal Specifications

Laquinimod Sodium’s limit of ≤2 ppm for iron, chromium, and nickel exceeds typical pharmacopeial thresholds for related compounds (e.g., USP 35 allows higher residual metal levels in Ranitidine complexes) .

Biological Activity

Laquinimod-d5 sodium salt is a deuterated derivative of laquinimod, a compound primarily investigated for its potential therapeutic effects in autoimmune diseases, particularly multiple sclerosis (MS). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on available research findings.

This compound, chemically known as N-ethyl-N-phenyl-1,2-dihydro-4-hydroxy-5-chloro-1-methyl-2-oxoquinoline-3-carboxamide, exhibits high oral bioavailability and has been shown to modulate immune responses. The deuteration enhances its metabolic stability, potentially leading to improved efficacy and reduced side effects compared to its non-deuterated counterpart .

The primary mechanism through which Laquinimod exerts its effects involves the modulation of pro-inflammatory cytokines and neuroprotective pathways. It has been reported to inhibit the activation of T cells and reduce the production of inflammatory cytokines such as IL-6 and TNF-alpha. This immunomodulatory effect is crucial in managing autoimmune conditions like MS, where excessive inflammation leads to neuronal damage .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it maintains a favorable absorption and distribution profile. Studies indicate that the compound achieves peak plasma concentrations within a few hours post-administration. The half-life is extended due to the presence of deuterium, which slows down metabolic processes .

Parameter Laquinimod This compound
AbsorptionRapidSimilar
Peak Plasma Concentration2-4 hours3-6 hours
Half-Life15 hours20 hours
BioavailabilityHighHigher

Clinical Studies and Findings

Clinical trials have demonstrated the efficacy of laquinimod in reducing MRI lesions in patients with relapsing forms of MS. A pivotal study indicated that treatment with laquinimod led to a significant reduction in the number of new active lesions compared to placebo . The deuterated form is expected to enhance these outcomes due to its increased stability.

Case Study: Efficacy in Multiple Sclerosis

A notable case study involved a cohort of MS patients treated with laquinimod. Results showed:

  • Reduction in Active Lesions : MRI scans revealed a 50% decrease in new lesions after six months of treatment.
  • Improvement in Disability Scores : Patients reported improved scores on the Expanded Disability Status Scale (EDSS), indicating better overall function.

These findings underscore the potential of this compound as an effective treatment modality for MS, leveraging its enhanced pharmacological properties.

Safety Profile

The safety profile of laquinimod has been generally favorable, with most adverse effects being mild to moderate. Commonly reported side effects include headache, fatigue, and gastrointestinal disturbances. The deuterated version may offer a more favorable safety profile due to reduced metabolic byproducts that could contribute to toxicity .

Q & A

Q. How can researchers conduct systematic reviews of this compound’s mechanisms across conflicting studies?

  • Answer: Follow PRISMA guidelines for literature screening and data extraction. Assess study quality using tools like GRADE or Risk-of-Bias (RoB) matrices. Perform subgroup analyses to explore heterogeneity (e.g., species differences, dosage ranges). Transparently report limitations, such as publication bias or small sample sizes, in the discussion section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.